molecular formula C9H15BrO B2567604 2-Bromo-3,3,5-trimethylcyclohexanone CAS No. 5011-84-7

2-Bromo-3,3,5-trimethylcyclohexanone

Cat. No.: B2567604
CAS No.: 5011-84-7
M. Wt: 219.122
InChI Key: QCJDDOXLUJWMDA-UHFFFAOYSA-N
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Description

2-Bromo-3,3,5-trimethylcyclohexanone is a brominated cyclohexanone derivative characterized by a ketone group at position 1, a bromine substituent at position 2, and methyl groups at positions 3, 3, and 4. This structural arrangement imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and elimination reactions.

Properties

IUPAC Name

2-bromo-3,3,5-trimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h6,8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJDDOXLUJWMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(C1)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,3,5-trimethylcyclohexanone typically involves the bromination of 3,3,5-trimethylcyclohexanone. One common method is the reaction of 3,3,5-trimethylcyclohexanone with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as iron or aluminum bromide, can further enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3,5-trimethylcyclohexanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 2-Bromo-3,3,5-trimethylcyclohexanol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents, such as water or ethanol, at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in these reactions. The reactions are usually performed in anhydrous solvents, such as tetrahydrofuran or diethyl ether, under inert atmosphere conditions.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are employed. These reactions are often conducted in acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups, such as 2-Hydroxy-3,3,5-trimethylcyclohexanone, 2-Amino-3,3,5-trimethylcyclohexanone, and 2-Mercapto-3,3,5-trimethylcyclohexanone.

    Reduction Reactions: 2-Bromo-3,3,5-trimethylcyclohexanol.

    Oxidation Reactions: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Bromo-3,3,5-trimethylcyclohexanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3,5-trimethylcyclohexanone involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, the carbonyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Brominated Cyclohexanone Derivatives

The closest structural analog is 2,6-Dibromo-3,3,5,5-tetramethylcyclohexanone (CAS 2065-76-1), which features two bromine atoms at positions 2 and 6 and additional methyl groups. Key differences include:

  • Reactivity: The presence of two bromine atoms increases electrophilicity, favoring successive substitution reactions. In contrast, 2-Bromo-3,3,5-trimethylcyclohexanone’s single bromine may limit such pathways but reduce steric hindrance for nucleophilic attacks .

Brominated Aliphatic Ketones

4-Bromo-2,2,5,5-tetramethyl-3-hexanone (CAS 55073-87-5) shares a brominated ketone backbone but differs in having a linear hexanone chain. Comparisons include:

  • Molecular Weight: The hexanone derivative has a higher molecular weight (estimated ~237 g/mol) due to its longer carbon chain, influencing physical properties like boiling point.
  • Reactivity : The linear structure may facilitate elimination reactions (e.g., dehydrohalogenation) more readily than the cyclic target compound, which is constrained by its ring system .

Brominated Aromatic Compounds

Compounds like 2-Bromo-3:5-dinitrobenzoyl chloride (m.p. 109°C) and 2-Bromo-3:4-dimethoxybenzoic acid (m.p. 203–204°C) highlight contrasts between aliphatic and aromatic brominated species:

  • Stability : Aromatic bromides are stabilized by resonance, whereas aliphatic bromides (e.g., the target compound) are more prone to nucleophilic substitution due to weaker C–Br bonds.
  • Applications : Aromatic derivatives are often used in electrophilic substitutions (e.g., Friedel-Crafts), while aliphatic bromo-ketones are employed in Grignard or alkylation reactions .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Reactivity
2,6-Dibromo-3,3,5,5-tetramethylcyclohexanone C₁₀H₁₄Br₂O 338.03 2065-76-1 High steric hindrance; dual bromine substitution favors dihaloelimination
4-Bromo-2,2,5,5-tetramethyl-3-hexanone C₁₀H₁₇BrO ~237.15 55073-87-5 Linear structure enhances elimination reactivity; higher volatility
2-Bromo-3:5-dinitrobenzoyl chloride C₇H₂BrClN₂O₅ 309.46 Not provided Aromatic bromide; high melting point (109°C); used in acylations

Biological Activity

2-Bromo-3,3,5-trimethylcyclohexanone is a halogenated ketone that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This compound is primarily used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

  • Molecular Formula : C10H15BrO
  • Molecular Weight : 235.13 g/mol
  • CAS Number : 5011-84-7

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their structure and function.
  • Redox Reactions : The carbonyl group in the compound may participate in redox reactions, influencing oxidative stress levels and signaling pathways within cells.

Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, exhibit antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways. Specific studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

Enzyme Inhibition

This compound is utilized as a substrate in biochemical assays to study enzyme-catalyzed reactions. Its structural features allow it to act as an inhibitor for certain enzymes, which can be leveraged for therapeutic applications .

Research Findings and Case Studies

StudyFindings
Enzyme Inhibition Study Demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory applications.
Antimicrobial Activity A study reported that derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Biotransformation Studies Research on the biotransformation of similar compounds revealed that fungal strains could hydroxylate brominated ketones like this compound, leading to products with enhanced biological activity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
3,3,5-Trimethylcyclohexanone Parent compound without bromineLimited biological activity compared to brominated derivative
2-Chloro-3,3,5-trimethylcyclohexanone Chlorinated derivativeSimilar reactivity but lower antimicrobial potency than the brominated version
2-Iodo-3,3,5-trimethylcyclohexanone Iodinated derivativeHigher reactivity but potential toxicity limits its application.

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